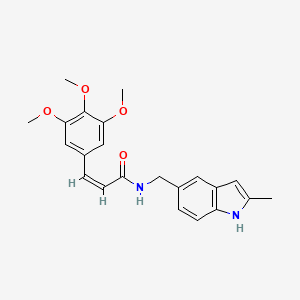
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of indole, a naturally occurring compound that has been found to have various biological activities.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
- Molecular Structure and Hydrogen Bonding: A study of a closely related compound, (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, revealed insights into its molecular structure. The compound was found to have a planar acrylonitrile group and was involved in intermolecular hydrogen bonding, forming chains along a specific axis (Penthala, Parkin, & Crooks, 2012).
Biological Evaluation
- Antinarcotic Potential: A study on 3,4,5-trimethoxyphenyl acrylamides, which share a core structure with the compound , evaluated their use as antinarcotic agents. These compounds were synthesized and tested for their binding affinity with serotonergic 5-HT1A receptors (Jung et al., 2009).
Synthesis and Properties
- Formation of Derivatives and Antifungal Agents: Research involving the synthesis of new heterocycles derived from similar indole acrylamide compounds demonstrated the potential for creating antifungal agents. This study highlights the versatility in chemical modifications and applications of such compounds (Gomha & Abdel‐Aziz, 2012).
- Chiral Stationary Phases: Acrylamide derivatives have been synthesized and studied for potential applications as chiral stationary phases in chromatography. This application demonstrates the significance of such compounds in analytical chemistry (Tian et al., 2010).
Pharmaceutical Applications
- HCV Replication Inhibition: Indole acrylamide derivatives, related to the queried compound, were synthesized and evaluated for their effectiveness in inhibiting hepatitis C virus replication. This indicates potential pharmaceutical applications of similar compounds (Son et al., 2015).
- Anti-proliferative and Anti-angiogenic Activities: Studies on indole-3-ethylsulfamoylphenylacrylamides, which bear structural similarities, have shown significant anti-proliferative and anti-angiogenic activities, suggesting their potential in cancer therapy (Mehndiratta et al., 2016).
Chemical Reactions and Synthesis
- Domino Reactions in Synthesis: The ability to undergo domino reactions to form functionalized indol-3-yl acrylates, as demonstrated by similar compounds, highlights the chemical reactivity and utility in synthetic organic chemistry (Zhang, Sun, & Yan, 2012).
Analytical Applications
- Fluorescence Quenching Studies: Acrylamide derivatives have been used to study the exposure of tryptophanyl residues in proteins through fluorescence quenching. This underscores their utility in biochemical and analytical research (Eftink & Ghiron, 1976).
Eigenschaften
IUPAC Name |
(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14-9-17-10-16(5-7-18(17)24-14)13-23-21(25)8-6-15-11-19(26-2)22(28-4)20(12-15)27-3/h5-12,24H,13H2,1-4H3,(H,23,25)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFCFHULPSXOJR-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

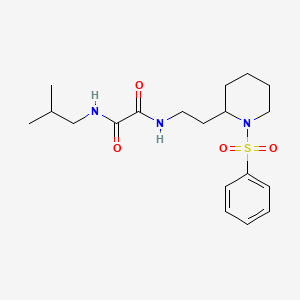
![2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2443625.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2443626.png)
![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2443630.png)
![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)acetamide](/img/structure/B2443631.png)
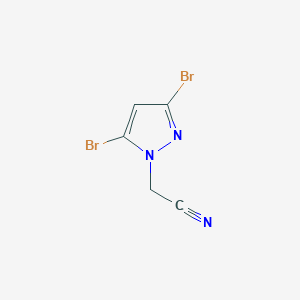

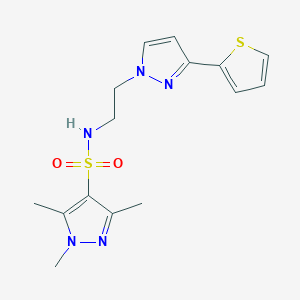
![1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2443636.png)
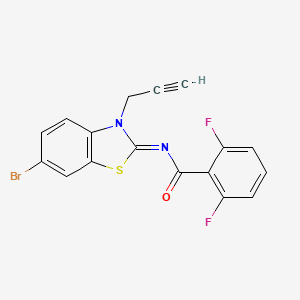
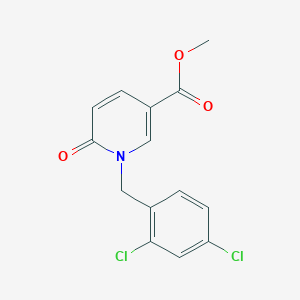
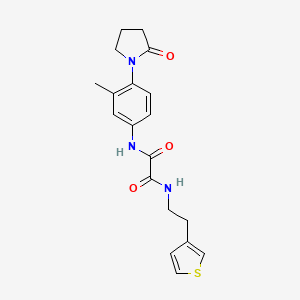
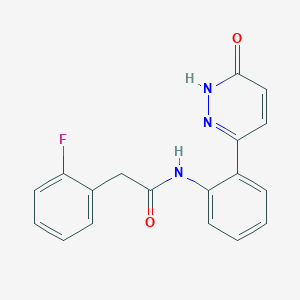
methanone](/img/structure/B2443646.png)